(R)-1-Methyl-3-aminomethyl-piperidine
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Overview
Description
®-1-Methyl-3-aminomethyl-piperidine is a chiral piperidine derivative with a methyl group at the 1-position and an aminomethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Methyl-3-aminomethyl-piperidine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine.
Methylation: The piperidine is methylated at the 1-position using methyl iodide in the presence of a base such as sodium hydride.
Aminomethylation: The 3-position is then functionalized with an aminomethyl group through a Mannich reaction, involving formaldehyde and a secondary amine.
Industrial Production Methods: Industrial production of ®-1-Methyl-3-aminomethyl-piperidine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: ®-1-Methyl-3-aminomethyl-piperidine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of any double bonds or functional groups present.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Various nucleophiles like halides, under basic or acidic conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Reduced derivatives with saturated bonds.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry: ®-1-Methyl-3-aminomethyl-piperidine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives and their interactions with biological targets.
Industry: In the industrial sector, ®-1-Methyl-3-aminomethyl-piperidine is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-Methyl-3-aminomethyl-piperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The aminomethyl group can form hydrogen bonds with target proteins, influencing their activity and leading to various pharmacological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Methylpiperidine: Lacks the aminomethyl group, making it less versatile in chemical reactions.
3-Aminomethylpiperidine: Lacks the methyl group at the 1-position, affecting its steric and electronic properties.
N-Methylpiperidine: Similar structure but different substitution pattern, leading to different reactivity and applications.
Uniqueness: ®-1-Methyl-3-aminomethyl-piperidine is unique due to the presence of both the methyl and aminomethyl groups, which confer distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful tool in various scientific research applications.
Properties
IUPAC Name |
[(3R)-1-methylpiperidin-3-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9-4-2-3-7(5-8)6-9/h7H,2-6,8H2,1H3/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDTYNCWGSIWBK-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H](C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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